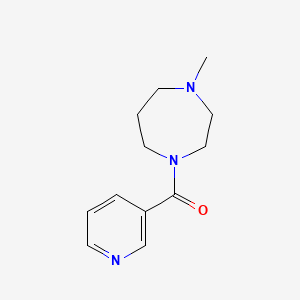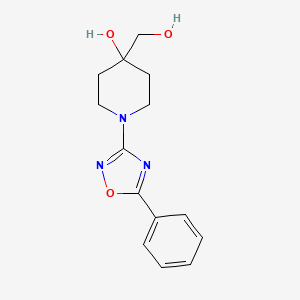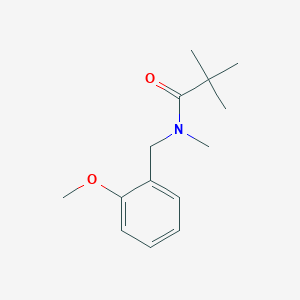![molecular formula C14H13N3O2 B5493328 N'-[(4-methylbenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5493328.png)
N'-[(4-methylbenzoyl)oxy]-4-pyridinecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(4-methylbenzoyl)oxy]-4-pyridinecarboximidamide, also known as MPBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPBA is a white powder with a molecular formula of C16H14N2O2 and a molecular weight of 266.3 g/mol.
Mécanisme D'action
The mechanism of action of N'-[(4-methylbenzoyl)oxy]-4-pyridinecarboximidamide is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins involved in various biological processes. For example, N'-[(4-methylbenzoyl)oxy]-4-pyridinecarboximidamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in the breakdown of acetylcholine, a neurotransmitter involved in cognitive function. N'-[(4-methylbenzoyl)oxy]-4-pyridinecarboximidamide has also been shown to bind to amyloid-beta (Aβ) peptides, which are implicated in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
N'-[(4-methylbenzoyl)oxy]-4-pyridinecarboximidamide has been shown to have various biochemical and physiological effects, depending on the specific application. In medicinal chemistry, N'-[(4-methylbenzoyl)oxy]-4-pyridinecarboximidamide has been shown to exhibit anti-cancer, anti-inflammatory, and anti-diabetic properties. In biochemistry, N'-[(4-methylbenzoyl)oxy]-4-pyridinecarboximidamide has been used to study protein-ligand interactions and to develop new assays for enzyme activity. In materials science, N'-[(4-methylbenzoyl)oxy]-4-pyridinecarboximidamide has been used as a building block for the synthesis of MOFs with unique properties such as high surface area and selective adsorption.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N'-[(4-methylbenzoyl)oxy]-4-pyridinecarboximidamide is its versatility in various scientific research applications. N'-[(4-methylbenzoyl)oxy]-4-pyridinecarboximidamide can be easily synthesized and purified, and its chemical properties can be easily modified to suit specific experimental needs. However, one of the main limitations of N'-[(4-methylbenzoyl)oxy]-4-pyridinecarboximidamide is its potential toxicity and side effects, which must be carefully evaluated before use in any experimental setting.
Orientations Futures
There are numerous future directions for the research and development of N'-[(4-methylbenzoyl)oxy]-4-pyridinecarboximidamide. In medicinal chemistry, further studies are needed to evaluate the potential of N'-[(4-methylbenzoyl)oxy]-4-pyridinecarboximidamide as a drug candidate for various diseases. In biochemistry, new assays and techniques can be developed using N'-[(4-methylbenzoyl)oxy]-4-pyridinecarboximidamide as a probe for protein-ligand interactions. In materials science, new MOFs can be synthesized using N'-[(4-methylbenzoyl)oxy]-4-pyridinecarboximidamide as a building block with unique properties for various applications such as gas storage and separation.
Conclusion:
In conclusion, N'-[(4-methylbenzoyl)oxy]-4-pyridinecarboximidamide (N'-[(4-methylbenzoyl)oxy]-4-pyridinecarboximidamide) is a versatile chemical compound with potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. N'-[(4-methylbenzoyl)oxy]-4-pyridinecarboximidamide can be easily synthesized and purified, and its chemical properties can be easily modified to suit specific experimental needs. Further research is needed to fully understand the mechanism of action and potential applications of N'-[(4-methylbenzoyl)oxy]-4-pyridinecarboximidamide.
Méthodes De Synthèse
N'-[(4-methylbenzoyl)oxy]-4-pyridinecarboximidamide can be synthesized through a multi-step process that involves the reaction of 4-methylbenzoyl chloride with 4-pyridinecarboxylic acid, followed by the reaction of the resulting intermediate with N,N'-dicyclohexylcarbodiimide (DCC) and N-methylimidazole (NMI) to form the final product. The purity of the synthesized N'-[(4-methylbenzoyl)oxy]-4-pyridinecarboximidamide can be confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
N'-[(4-methylbenzoyl)oxy]-4-pyridinecarboximidamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N'-[(4-methylbenzoyl)oxy]-4-pyridinecarboximidamide has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. In biochemistry, N'-[(4-methylbenzoyl)oxy]-4-pyridinecarboximidamide has been used as a probe to study the binding interactions between proteins and ligands. In materials science, N'-[(4-methylbenzoyl)oxy]-4-pyridinecarboximidamide has been utilized as a building block for the synthesis of functional materials such as metal-organic frameworks (MOFs).
Propriétés
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-10-2-4-12(5-3-10)14(18)19-17-13(15)11-6-8-16-9-7-11/h2-9H,1H3,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPIDOTDPZXVEAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)ON=C(C2=CC=NC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)O/N=C(/C2=CC=NC=C2)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-[Amino(pyridin-4-YL)methylidene]amino 4-methylbenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-isopropyl-1H-imidazol-2-yl)methyl]-N-methyl-1-pyridin-3-ylethanamine](/img/structure/B5493265.png)
![3-methyl-7-[(2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5493272.png)
![4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5493281.png)

![ethyl 1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B5493292.png)
![2,4-dichloro-N-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)benzamide](/img/structure/B5493294.png)



![N-methyl-N'-(3-methylphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5493333.png)

![7-(1,3-benzothiazol-2-yl)-4-[2-(2-hydroxyethoxy)ethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5493338.png)
![4-({(2R,5S)-5-[(6-methyl-2-phenylpyrimidin-4-yl)methyl]tetrahydrofuran-2-yl}methyl)morpholine](/img/structure/B5493343.png)
![3-{1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl]-2-pyrrolidinyl}-4-methyl-1,2,5-oxadiazole](/img/structure/B5493349.png)